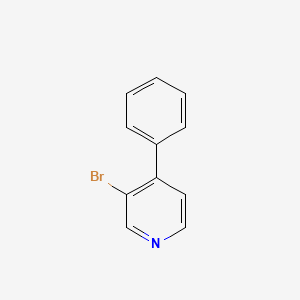

3-Bromo-4-phenylpyridine

描述

Evolution of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives are crucial building blocks in organic synthesis, serving as versatile intermediates for the introduction of various functional groups. The strategic placement of a halogen atom on the pyridine ring allows for a wide range of subsequent chemical transformations, most notably cross-coupling reactions. berkeley.edu

Historically, the synthesis of specific isomers of halogenated pyridines presented significant challenges, often requiring harsh reaction conditions. researchgate.net However, contemporary chemical research has ushered in an era of more sophisticated and selective halogenation methods. The development of advanced catalytic systems, including those based on palladium and other transition metals, has enabled highly regioselective C-H bond functionalization, allowing for the direct and precise introduction of halogens onto the pyridine core. nih.gov

Furthermore, innovative strategies such as halogen-dance reactions, where a halogen atom migrates to a different position on the pyridine ring under specific conditions, have expanded the synthetic chemist's toolkit. These modern synthetic methodologies have not only facilitated the synthesis of previously inaccessible halogenated pyridine scaffolds but have also paved the way for the construction of complex molecular architectures for diverse applications.

Significance of Pyridine-Phenyl Hybrid Systems in Chemical and Biological Contexts

The fusion of a pyridine ring with a phenyl group creates a pyridine-phenyl hybrid system, a structural motif of immense importance in both chemical and biological realms. This combination gives rise to molecules with unique conformational and electronic properties, making them attractive candidates for drug discovery and materials science. ontosight.ai

In medicinal chemistry, the pyridine-phenyl scaffold is a common feature in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov The pyridine moiety can enhance the pharmacological profile of a drug by improving its metabolic stability, permeability, and protein-binding interactions. nih.gov The phenyl group, on the other hand, can be readily functionalized to modulate the compound's activity and selectivity. The ability to tailor the substituents on both the pyridine and phenyl rings allows for the fine-tuning of the molecule's properties to interact with specific biological targets. ontosight.ai

In the realm of materials science, pyridine-phenyl derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic and photophysical properties. ontosight.ai The rigid, planar structure of these hybrid systems can facilitate intermolecular interactions, leading to desirable material characteristics.

Research Trajectories and Unexplored Dimensions of 3-Bromo-4-phenylpyridine

The compound this compound stands at the intersection of the two aforementioned areas of research, combining a halogenated pyridine with a phenyl substituent. Its primary role in contemporary research is that of a key intermediate, particularly in the synthesis of more complex, biologically active molecules.

Current Research Trajectories:

The bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. berkeley.edubeilstein-journals.orgresearchgate.net This reactivity has been exploited to synthesize a variety of substituted 4-phenylpyridine (B135609) derivatives. Research has demonstrated the successful coupling of this compound with various boronic acids to introduce a diverse array of substituents at the 3-position. nih.gov These derivatives have been subsequently evaluated for their biological activities, contributing to the development of new potential therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors and for other biological activities. The ability to readily diversify the structure at the 3-position makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening.

Unexplored Dimensions:

While the utility of this compound as a synthetic intermediate is well-established, several dimensions of its chemistry and application remain largely unexplored.

Exploration of other Cross-Coupling Reactions: While Suzuki coupling is the most common, a systematic investigation into other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions, could unlock new avenues for functionalization and lead to novel classes of compounds.

Direct Functionalization of the Phenyl Ring: Most reported studies focus on reactions at the bromine-bearing carbon of the pyridine ring. The selective functionalization of the phenyl ring of this compound, while leaving the bromo-substituent intact for subsequent transformations, is an area that warrants further investigation.

Investigation of its Own Biological Profile: There is a scarcity of data on the intrinsic biological activity of this compound itself. A thorough evaluation of its potential pharmacological effects could reveal unexpected properties.

Applications in Materials Science: The potential of this compound and its simple derivatives in materials science remains largely untapped. Its rigid structure and the presence of both pyridine and phenyl rings suggest potential applications in areas such as liquid crystals, polymers with specific electronic properties, or as a component in metal-organic frameworks (MOFs).

Development of Novel Catalytic Systems: The use of this compound as a ligand in the development of new transition metal catalysts for various organic transformations is another underexplored research direction.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNPADQPUYHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376582 | |

| Record name | 3-bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88345-89-5 | |

| Record name | 3-bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 4 Phenylpyridine

Precursor Synthesis Strategies

The assembly of 3-Bromo-4-phenylpyridine often relies on the careful construction and functionalization of its pyridine (B92270) core. This involves strategic derivatization to introduce the bromo and phenyl substituents in the desired 3 and 4 positions, respectively.

Derivatization of Pyridine Rings for Bromination and Phenylation

Direct functionalization of the pyridine ring is a primary approach to introduce the necessary substituents. Electrophilic halogenation of pyridine itself is challenging due to the ring's electron-deficient nature. Such reactions typically require harsh conditions, such as high temperatures (over 300°C) in the presence of oleum, and tend to favor substitution at the 3-position. researchgate.net A more controlled method involves the activation of the pyridine ring, for instance, by forming the pyridine N-oxide. This modification facilitates electrophilic attack, potentially allowing for more selective bromination. researchgate.net

Phenylation of the pyridine ring can also be approached through various methods, although direct Friedel-Crafts-type reactions are generally not effective on the electron-deficient pyridine. Alternative strategies often involve the use of organometallic reagents or radical reactions to introduce the phenyl group.

Synthesis of Halogenated Pyridine Building Blocks

A common and effective strategy for synthesizing this compound involves the preparation of a pre-halogenated pyridine scaffold, which is then subjected to a phenylation reaction. The synthesis of 3-bromopyridine (B30812), a key precursor, can be achieved through several routes. One method involves the diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer-type reaction with a bromide source. google.com Another approach is the direct bromination of pyridine, often under high temperatures and acidic conditions, although this can lead to mixtures of products. google.comgoogle.com For instance, reacting pyridine with bromine in 80-95% sulfuric acid at 130-140°C can yield 3-bromopyridine. google.com A different method involves reacting pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide. google.com

Similarly, a precursor such as 3-bromo-4-methylpyridine (B15001) can be synthesized from 4-methyl-3-nitropyridine. This involves a hydrogenation reduction to form 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine. google.com This highlights a general strategy where a substituted pyridine is first synthesized and then halogenated.

Generation of Organometallic Intermediates from Bromopyridines

Organometallic intermediates derived from bromopyridines are pivotal for subsequent cross-coupling reactions. 3-Bromopyridine can be converted into various organometallic reagents. wikipedia.org For example, treatment with magnesium can form the corresponding Grignard reagent, 3-pyridylmagnesium bromide. Alternatively, reaction with strong bases like n-butyllithium can generate a lithiated pyridine species. These organometallic pyridines can then act as nucleophiles in reactions to form new carbon-carbon bonds. Another important class of intermediates are organostannanes, which are key partners in Stille cross-coupling reactions. organic-chemistry.orgwikipedia.org These are typically stable and can be prepared from the corresponding bromopyridine.

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions are among the most powerful tools for constructing the C-C bond between the pyridine ring and the phenyl group in this compound.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely applied to the formation of biaryl compounds like this compound.

The Suzuki-Miyaura coupling is a highly versatile method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu To synthesize this compound, one could envision two primary Suzuki-Miyaura approaches:

Coupling of 3-bromopyridine with 4-phenylboronic acid .

Coupling of 4-bromopyridine (B75155) with 3-phenylboronic acid , followed by a subsequent bromination at the 3-position.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, and bases, like K₃PO₄ or Na₂CO₃, can be employed. researchgate.netmdpi.com The choice of solvent, often a mixture of an organic solvent like toluene (B28343) or dioxane and water, is also crucial for the reaction's success. researchgate.netmdpi.com

| Coupling Partners | Catalyst / Base | Solvent | Product |

| 3-Bromopyridine + Phenylboronic Acid | Pd(OAc)₂ / K₃PO₄ | Toluene/Water | 3-Phenylpyridine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com |

This table illustrates general conditions for Suzuki-Miyaura couplings involving pyridine derivatives.

The Stille coupling offers an alternative palladium-catalyzed route, utilizing an organotin reagent (organostannane) as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.orglibretexts.org The synthesis of this compound via Stille coupling could involve the reaction of 3-bromopyridine with a phenylstannane reagent, or 4-phenyl-3-stannylpyridine with a brominating agent. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A common catalyst system is Pd(PPh₃)₄, often in a solvent like DMF. researchgate.netorganic-chemistry.org Copper(I) salts can sometimes be used as co-catalysts to enhance the reaction rate. researchgate.net

| Coupling Partners | Catalyst / Additive | Solvent | Product |

| Aryl Bromide + Organotin Reagent | Pd(PPh₃)₄ | PEG-400 | Substituted Aryl organic-chemistry.org |

| Bromo-1-methylpyridinium salt + Heteroarylstannane | Pd(PPh₃)₄ / CuI | DMF | Coupled Product researchgate.net |

This table illustrates general conditions for Stille couplings.

Nickel-Catalyzed Reductive Coupling Strategies

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and more economical alternative. Nickel catalysts can facilitate the coupling of aryl halides with various partners. For instance, nickel-catalyzed reductive couplings of bromopyridines with alkyl bromides have been developed. nih.gov In the context of this compound synthesis, a nickel-catalyzed approach could potentially couple a bromopyridine derivative with a phenyl halide or a phenyl-derived organometallic reagent. Nickel-catalyzed arylboration of alkenes has also been reported, showcasing nickel's ability to facilitate complex C-C bond formations. nih.gov Although specific examples for the direct synthesis of this compound using nickel catalysts are less common in the literature, the general principles of nickel-catalyzed cross-coupling suggest its feasibility as a synthetic route.

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a valuable tool in the synthesis of functionalized pyridines. While direct copper-catalyzed C-H arylation of 3-bromopyridine at the C-4 position with benzene (B151609) is not extensively documented, related methodologies highlight the potential of this approach. A general method for the copper-catalyzed arylation of sp² C-H bonds has been developed, which is effective for a range of electron-rich and electron-poor heterocycles. nih.gov This process typically utilizes an aryl halide as the coupling partner, a base such as potassium phosphate (B84403) or a lithium alkoxide, and a suitable solvent system. nih.gov

A notable copper-catalyzed reaction involving 3-bromopyridine derivatives is the heteroarylboration of 1,3-dienes. nih.gov This process, however, proceeds through an unconventional cine substitution, where the functionalization occurs at a position adjacent to the bromine substituent, rather than at the site of halogenation. nih.gov The mechanism is proposed to involve an addition-elimination sequence that is unique in its generation of a carbene and subsequent 1,2-migration. nih.gov

Furthermore, copper complexes incorporating pyridine-based ligands, such as a Cu-pyridine complex supported on mesoporous silica, have been shown to be effective and recyclable catalysts for the arylation of amines with chlorobenzene. mdpi.com This demonstrates the utility of copper-pyridine systems in catalytic C-N bond formation, a reaction class that shares mechanistic features with C-C bond-forming reactions. The synthesis and characterization of copper(II) complexes with 4'-phenyl-terpyridine have also been reported, with applications in the catalytic aerobic oxidation of benzylic alcohols. wikipedia.org

Alternative Synthetic Routes to this compound Scaffolds

Beyond traditional cross-coupling methods, a variety of alternative synthetic strategies provide access to the this compound scaffold. These routes often employ unique reaction conditions and intermediates to achieve the desired substitution pattern.

Photochemical methods offer a distinct approach to the functionalization of pyridines, often proceeding through radical intermediates. nih.govnih.govrsc.org A photoinduced, catalyst-free C-H/C-H (hetero)arylation has been developed utilizing aryl thianthrenium salts. nih.gov In this method, UV light directly cleaves the C-S bond of the aryl sulfonium (B1226848) salt to generate an aryl radical, which can then couple with a heterocycle like pyridine. nih.gov

Another strategy involves the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals. nih.govresearchgate.net This is achieved through the single-electron transfer (SET) reduction of a pyridinium (B92312) ion, which can be formed under acidic conditions. nih.gov The resulting neutral pyridinyl radical can then couple with other radical species. nih.gov For instance, a dithiophosphoric acid has been identified as a versatile catalyst that can act as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to generate a coupling partner. nih.gov

Furthermore, photoredox catalysis has been employed for the C-H arylation of heterocycles. rsc.orgrsc.org These methods can utilize visible light in conjunction with a photocatalyst, such as an iridium complex, to initiate the reaction. acs.org Mechanistic studies suggest that these reactions can proceed through an energy-transfer pathway, where an excited-state nickel complex, for example, can initiate C-H functionalization via homolysis of a Ni-halide bond. acs.org The resulting halogen radical can then abstract a hydrogen atom to generate a reactive radical intermediate for coupling. acs.org

A clever alternative route to 4-substituted pyridines from readily available 3-bromopyridines involves base-catalyzed aryl halide isomerization. nih.gov This methodology allows for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. nih.gov Mechanistic investigations support a pathway that proceeds through a pyridyne intermediate. nih.gov The isomerization of 3-bromopyridine to 4-bromopyridine is believed to occur via the formation of 3,4-pyridyne, with the subsequent 4-substitution selectivity being driven by a facile aromatic substitution reaction. nih.gov

The direct lithiation of the pyridine ring followed by quenching with an electrophile is a powerful method for introducing substituents. It has been demonstrated that 3-lithiopyridine can be cleanly generated from 3-bromopyridine at -50°C in toluene. wikipedia.org This intermediate can then react with various electrophiles to afford a range of 3-substituted pyridines. wikipedia.org

A related strategy involves the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates generated from lithiated precursors. d-nb.info This approach allows for the introduction of two different substituents at the 3- and 4-positions of the pyridine ring. The process begins with the regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by transmetalation with an organomagnesium halide. d-nb.info Upon heating, a 3,4-pyridyne is formed, which then undergoes regioselective addition of a Grignard moiety at the 4-position. The resulting 3-pyridylmagnesium species can then be quenched with an electrophile to yield the desired 2,3,4-trisubstituted pyridine. d-nb.info

The Chichibabin reaction, a classical method for the amination of pyridines, traditionally involves the reaction of a pyridine with sodium amide. google.comgoogleapis.com Modifications to this reaction have been developed to improve yields and alter isomer ratios. One such modification involves conducting the reaction under pressure in the presence of ammonia, which has been shown to influence the product distribution in the amination of 3-substituted pyridines. google.comgoogleapis.com While the direct application to produce this compound is not explicitly detailed, the principles of nucleophilic substitution on the pyridine ring are relevant. A more recent variation of the Chichibabin amination employs a NaH-iodide composite, which allows for the C2-amination of pyridines with a broader range of primary alkylamines under milder conditions. ntu.edu.sg

Related condensation reactions are fundamental to the synthesis of the pyridine ring itself. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org These reactions are typically carried out in the gas phase over oxide catalysts at high temperatures. wikipedia.org Other named reactions for pyridine synthesis include the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, which provide various pathways to functionalized pyridines through condensation and cyclization reactions. acsgcipr.org For example, a four-component reaction of pyridinium salts, substituted β-nitrostyrenes, and ammonium (B1175870) acetate (B1210297) in acetic acid has been developed for the synthesis of 2,4,6-trisubstituted pyridines. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound, particularly through cross-coupling reactions, is underpinned by well-established catalytic cycles. In palladium-catalyzed reactions like the Suzuki-Miyaura, Negishi, and Stille couplings, the general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the Suzuki-Miyaura coupling , a palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a dibromopyridine precursor). wikipedia.orglibretexts.org The organoboron reagent (e.g., phenylboronic acid) is activated by a base, which facilitates transmetalation with the Pd(II) complex. libretexts.orgorganic-chemistry.org Subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. libretexts.org Studies on the Suzuki-Miyaura reaction with polysubstituted bromopyridines have provided insights into the regioselectivity of the coupling, which can be influenced by steric and electronic factors, as well as potential chelating effects from substituents. beilstein-journals.orgbeilstein-journals.org

The Negishi coupling follows a similar catalytic cycle, but utilizes an organozinc reagent. wikipedia.org The reaction is initiated by the oxidative addition of the organohalide to the Pd(0) or Ni(0) catalyst. wikipedia.org This is followed by transmetalation with the organozinc compound and subsequent reductive elimination to form the desired product. wikipedia.org The use of nickel catalysts is also common, and mechanistic studies have explored the role of different oxidation states of nickel in the catalytic cycle. wikipedia.org Some Negishi reactions have been shown to be accelerated by light, suggesting the involvement of photo-excited intermediates. nih.gov

In the Stille coupling , an organotin reagent serves as the nucleophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.comresearchgate.net The transmetalation step is a key feature of the Stille reaction, and its rate can be influenced by the nature of the ligands on the palladium catalyst and the substituents on the organotin reagent. libretexts.org

Mechanistic investigations into the photochemical arylation of pyridines suggest the involvement of radical intermediates. nih.govnsf.gov In some cases, a photoexcited catalyst initiates the reaction through single-electron transfer or energy transfer. acs.orgnsf.gov In other instances, direct photolysis of a precursor, such as an aryl sulfonium salt, can generate the reactive aryl radical. nih.govd-nb.info The subsequent steps involve the addition of the aryl radical to the pyridine ring, followed by rearomatization. nih.gov

Elucidation of Pyridyne Intermediates in Bromopyridine Reactions

The synthesis of substituted pyridines, including this compound, can proceed through highly reactive intermediates known as pyridynes. nih.gov Pyridynes, the pyridine analogues of benzyne, are didehydropyridines that can be generated from halopyridine precursors. wikipedia.org Specifically, 3,4-pyridyne is a key intermediate relevant to the synthesis of 4-substituted pyridines. The formation of 3,4-pyridyne can be initiated from precursors like 3-bromopyridine. wikipedia.org First postulated in 1955, the existence of 3,4-pyridyne was later confirmed by trapping experiments in reactions of 3-bromopyridine with sodium amide. wikipedia.org

Once generated, these pyridyne intermediates are highly electrophilic and react rapidly with a variety of nucleophiles and cycloaddition partners. nih.gov However, a significant challenge in employing 3,4-pyridynes has been the lack of regiocontrol in subsequent functionalization steps. nih.gov Nucleophilic additions often occur with little to no selectivity for either the C3 or C4 position of the pyridyne. nih.gov

Recent methodologies have been developed to address this lack of regioselectivity. One approach involves the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates, which can be trapped to yield di-substituted products. chemistryviews.org A crucial strategy for controlling the regioselectivity relies on using proximal substituents, such as halides, to influence the distortion of the pyridyne triple bond. nih.gov This distortion governs the regioselectivity of nucleophilic additions and cycloadditions, making 3,4-pyridynes more useful as synthetic building blocks for creating highly decorated pyridine derivatives. nih.gov

| Precursor Example | Intermediate | Key Challenge |

| 3-Bromopyridine | 3,4-Pyridyne | Lack of regiocontrol in nucleophilic additions. nih.gov |

| 3-Chloro-4-halopyridine | 3,4-Pyridyne | Controlling site of nucleophilic attack (C3 vs. C4). nih.gov |

Radical Pathways in Synthesis

While ionic pathways involving intermediates like pyridynes are significant, radical mechanisms also play a role in the synthesis and functionalization of bromopyridines. The reaction of certain bromopyridines is believed to follow a radical nucleophilic substitution (Srn1) mechanism, which presents an alternative pathway to the more common nucleophilic aromatic substitution (SnAr). reddit.com

Furthermore, radical C-B bond formation represents a modern approach for creating precursors to substituted pyridines. scienceopen.com In these reactions, aryl halides, including bromides, can serve as aryl radical precursors. scienceopen.com Pyridine-mediated borylation, for example, can be enabled by the formation of electron donors derived from diboron (B99234) compounds and a pyridine co-catalyst. scienceopen.comchemrxiv.org This allows for the borylation of aryl halides under mild conditions, which can then be used in subsequent cross-coupling reactions. scienceopen.com These radical processes are often complementary to established transition metal-catalyzed cross-coupling reactions and can be conducted in the absence of transition metals. scienceopen.com

Role of Transition Metal Catalysts in Reaction Selectivity and Efficiency

Transition metal catalysis is fundamental to modern organic synthesis and plays a crucial role in the efficient and selective synthesis of compounds like this compound. mdpi.com The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming the sp2-sp2 carbon-carbon bond between the pyridine ring and the phenyl group. researchgate.net

This reaction typically involves the coupling of a halopyridine with a phenylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For instance, the synthesis of 4-phenylpyridine (B135609) can be achieved by reacting 4-chloropyridine (B1293800) with phenylboronic acid using a palladium catalyst. chemicalbook.com Similarly, 4-bromo-2-methylpyridine (B16423) has been successfully coupled with phenylboronic acid to yield 2-methyl-4-phenylpyridine. researchgate.net Optimization studies for such reactions have identified specific catalyst systems that provide high efficiency. For the synthesis of 2-methyl-4-phenylpyridine, the combination of a Pd(dppf)Cl2 catalyst with K2CO3 as the base under microwave conditions resulted in a significantly improved yield of 81%. researchgate.net

The choice of catalyst, ligands, and reaction conditions is critical for controlling selectivity, reactivity, and stability, thereby maximizing the efficiency of the synthetic process. mdpi.com These catalytic methods are indispensable for constructing the 4-phenylpyridine core, which can either be brominated subsequently or be built from a pre-brominated pyridine precursor.

Table of Optimized Suzuki Coupling Conditions

| Reactant | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-methylpyridine | Pd(dppf)Cl2 | K2CO3 | Water/1,4-dioxane | 81% | researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a paramount concern in the synthesis of polysubstituted aromatic compounds like this compound. The challenge lies in directing incoming functional groups to the correct position on the pyridine ring. As discussed previously, reactions involving 3,4-pyridyne intermediates have historically been hampered by poor regiocontrol. nih.gov

A sophisticated strategy to overcome this involves the use of a directing group adjacent to the pyridyne. nih.gov It has been demonstrated that a halide substituent at the C5 position of a 3,4-pyridyne precursor can effectively control the regioselectivity of nucleophilic addition. nih.gov This control is attributed to the distortion of the aryne, which makes one of the two carbons of the formal triple bond more electrophilic and susceptible to attack. Following the regioselective trapping of the pyridyne, the directing halide can be exploited in further cross-coupling reactions, providing a versatile route to tri-substituted pyridines. nih.gov

The table below illustrates the effect of a substituent on the regioselectivity of nucleophilic addition to a 3,4-pyridyne intermediate.

| Pyridyne Intermediate | Trapping Reagent | Product Ratio (C4:C3 addition) | Reference |

| 3,4-Pyridyne (unsubstituted) | Various Nucleophiles | Low Selectivity | nih.gov |

| 5-Bromo-3,4-pyridyne | NaN3 | >20 : 1 | nih.gov |

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, it would become a critical consideration in subsequent reactions if a new chiral center were to be introduced into the molecule. General strategies for stereoselective synthesis often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents to control the three-dimensional arrangement of atoms in the product. youtube.com

Advanced Spectroscopic and Structural Characterization Methodologies

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for 3-Bromo-4-phenylpyridine would indicate the temperature at which it begins to decompose and the number of decomposition steps involved. The residue remaining after decomposition could also be quantified. For bipyridyl compounds, decomposition often involves the loss of organic fragments. akjournals.comakjournals.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting point, glass transitions, and phase changes. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. For some bipyridine-based materials, solid-solid phase transitions can also be observed, which are important for applications like thermal energy storage. acs.org

Advanced Analytical Techniques for Purity and Molecular Weight Determination

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. For a halogenated compound like this compound, it would also include the determination of bromine content. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₁₁H₈BrN) to confirm the compound's purity and empirical formula. The theoretical elemental composition of this compound is approximately:

| Element | Percentage |

| Carbon (C) | 56.44% |

| Hydrogen (H) | 3.45% |

| Bromine (Br) | 34.13% |

| Nitrogen (N) | 5.98% |

Modern elemental analyzers can provide results with high accuracy, typically within ±0.3% for C, H, and N. huji.ac.il

Laser Light Scattering (LLS) is a technique primarily used to determine the absolute molecular weight, size, and conformation of macromolecules, such as polymers, in solution. It is generally not a standard method for characterizing small molecules like this compound unless it is used as a monomer to form a polymer. In that context, LLS would be employed to characterize the resulting polymer's molecular weight distribution.

Vapor Pressure Osmometry (VPO) for Aggregation Studies

Vapor Pressure Osmometry operates on the principle of vapor pressure depression, a colligative property. taylorandfrancis.com In a VPO instrument, two thermistors are situated in a chamber saturated with solvent vapor. One thermistor holds a drop of pure solvent, and the other holds a drop of the solution containing the solute (e.g., this compound). Because the solute lowers the vapor pressure of the solution drop, solvent from the vapor phase condenses onto it. This condensation releases latent heat of vaporization, causing a temperature difference between the two thermistors. The measured temperature difference is proportional to the molal concentration of solute particles, from which the number-average molecular weight (Mn) can be calculated.

For a non-aggregating compound, the experimentally determined Mn will match the theoretical molecular weight of the monomer. If the compound self-associates, the VPO experiment will yield a higher Mn, as the effective number of particles in the solution is reduced. The degree of aggregation (Nagg) can be calculated as the ratio of the experimental Mn to the theoretical Mn of the monomer.

The aggregation behavior of phenylpyridine derivatives is influenced by factors such as solvent polarity, concentration, and temperature. acs.org For instance, studies on 3-[4'-(diethylboryl)phenyl]pyridine, a structural analogue, have shown that it forms a mixture of cyclic oligomers in nonpolar solvents, with the equilibrium being sensitive to concentration and temperature. acs.org The formation of these aggregates is driven by intermolecular interactions. In the case of this compound, potential interactions could include dipole-dipole interactions arising from the polar C-Br and pyridine (B92270) nitrogen bonds, as well as π-π stacking between the aromatic rings. The bromine atom, being an electron-withdrawing group, can also influence the electronic distribution of the phenyl and pyridine rings, potentially modulating these intermolecular forces. nih.govresearchgate.netresearchgate.net

To investigate the aggregation of this compound using VPO, a series of solutions with varying concentrations would be prepared in a suitable solvent, such as toluene (B28343) or chloroform. The choice of a nonpolar or weakly polar solvent is often crucial, as more polar solvents can solvate the molecule effectively and disrupt the weaker intermolecular forces necessary for aggregation. acs.org

The expected results from such a study can be illustrated in the following data table. This table presents hypothetical, yet scientifically plausible, data for a VPO analysis of this compound in toluene at a constant temperature.

Table 1: Illustrative VPO Data for this compound in Toluene at 298 K

| Concentration (mol/kg) | Measured ΔR (Ω) | Apparent Mn ( g/mol ) | Degree of Aggregation (Nagg) |

| 0.01 | 15.2 | 238.2 | 1.02 |

| 0.02 | 28.9 | 249.5 | 1.07 |

| 0.05 | 65.8 | 284.1 | 1.21 |

| 0.10 | 115.3 | 348.7 | 1.49 |

| 0.15 | 153.1 | 411.6 | 1.76 |

Note: The theoretical molecular weight of the this compound monomer is 234.09 g/mol . ΔR represents the resistance difference from the thermistor bridge, which is proportional to the temperature difference. The Apparent Mn and Degree of Aggregation are calculated from this data.

From this illustrative data, one can infer a clear concentration-dependent aggregation. At low concentrations, the compound exists predominantly as a monomer. As the concentration increases, the degree of aggregation rises, indicating the formation of dimers, trimers, and potentially higher-order oligomers in equilibrium. This type of behavior is consistent with findings for other phenylpyridine systems where self-assembly is driven by a balance of enthalpic gains from intermolecular bonding and entropic costs of association. acs.org The weak nature of these interactions often leads to a dynamic equilibrium between various aggregated species. acs.org

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is employed to investigate various properties of 3-bromo-4-phenylpyridine.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation, particularly concerning the dihedral angle between the phenyl and pyridine (B92270) rings.

Due to the rotational freedom around the C-C single bond connecting the two rings, different conformations can exist. The planarity or non-planarity of the molecule is a key determinant of its electronic and packing properties. While specific experimental crystal structure data for this compound is not widely available in the searched literature, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these parameters. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and the critical dihedral angle between the aromatic rings. The most stable conformer is identified by locating the global minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Bromo-Aryl-Pyridine System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | ~1.90 | ||

| C-N (pyridine) | ~1.34 | ||

| C-C (inter-ring) | ~1.49 | ||

| C-N-C (pyridine) | ~117 | ||

| C-C-Br | ~120 | ||

| Phenyl-Pyridine | Variable, influencing stability |

Note: The values in this table are illustrative and based on typical DFT calculations for similar bromo-aryl-heterocyclic systems, as direct computational studies on this compound are not prevalent in the searched literature.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

For aromatic systems like this compound, the HOMO is typically a π-orbital distributed over the aromatic rings, and the LUMO is a π*-orbital. DFT calculations can provide the energies of these frontier orbitals and visualize their spatial distribution. In a related complex molecule, the HOMO and LUMO were found to be distributed across the entire aromatic system, with a calculated energy gap of 2.3591 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies from a DFT Study on an Analogous Bromo-Substituted Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -3.1033 |

| LUMO | -0.7442 |

| HOMO-LUMO Gap (ΔE) | 2.3591 |

Source: Adapted from a DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show the most negative potential (typically colored red or yellow) located around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region is susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) are expected around the hydrogen atoms and, significantly, a region of positive potential, known as a σ-hole, may be present on the bromine atom along the extension of the C-Br bond. researchgate.net This σ-hole can participate in halogen bonding, a type of non-covalent interaction. The phenyl ring would exhibit a region of negative π-electron density above and below the plane of the ring.

Conceptual DFT for Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity indices based on the principles of density functional theory. These descriptors help in understanding the chemical reactivity and selectivity of a molecule.

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO. While specific values for this compound are not available in the searched literature, a study on a similar bromo-substituted heterocyclic compound provides an example of these descriptors. nih.gov

Table 3: Conceptual DFT Reactivity Descriptors for an Analogous Bromo-Substituted Heterocyclic Compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 1.9237 |

| Chemical Hardness (η) | 1.1795 |

| Chemical Potential (μ) | -1.9237 |

| Electrophilicity Index (ω) | 1.5693 |

| Softness (σ) | 0.8478 |

Source: Adapted from a DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating supramolecular interactions, where multiple molecules assemble through non-covalent forces.

For this compound, MD simulations could be employed to understand how individual molecules interact with each other in a condensed phase, such as in a crystal or in solution. These simulations can reveal preferred orientations and the dynamics of intermolecular interactions like hydrogen bonding, halogen bonding (via the bromine's σ-hole), and π-π stacking. By simulating a system containing many this compound molecules, one can observe the formation of dimers, oligomers, and larger aggregates, providing insights into the self-assembly processes that govern crystal packing and the formation of nanomaterials. nih.gov

Theoretical Interpretation of Aromaticity and π-π Stacking Interactions

The aromatic nature of the phenyl and pyridine rings in this compound is fundamental to its properties. Aromaticity is characterized by delocalized π-electrons in a cyclic system, leading to enhanced stability. This delocalization can be analyzed using various theoretical methods, including nucleus-independent chemical shift (NICS) calculations and the analysis of electron density.

The presence of two aromatic rings facilitates π-π stacking interactions, which are crucial in determining the solid-state structure and play a significant role in molecular recognition. researchgate.net These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. The most stable arrangements are typically offset or T-shaped rather than a perfectly eclipsed sandwich geometry. researchgate.net

In this compound, the interaction between the electron-rich phenyl ring and the somewhat electron-deficient pyridine ring (due to the electronegative nitrogen) can lead to favorable electrostatic interactions in a stacked arrangement. The bromine substituent can further influence the electronic distribution and steric hindrance, thereby modulating the strength and geometry of the π-π stacking. Theoretical calculations can quantify the binding energies of different stacked dimer configurations, revealing the most favorable packing motifs. researchgate.net

Energy Framework Calculations for Crystal Structure Stability

The stability of a crystalline solid is governed by the intricate network of intermolecular interactions between its constituent molecules. Energy framework calculations, a computational tool often used in conjunction with Hirshfeld surface analysis, provide a quantitative and visual understanding of the energetics of crystal packing. This analysis is crucial for predicting crystal morphology and understanding polymorphism.

The methodology involves calculating the interaction energies between a central molecule and its nearest neighbors within the crystal lattice. These energies are typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. The total interaction energy is the sum of these components. By visualizing these energies as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction, an "energy framework" is constructed. This framework highlights the dominant interactions responsible for the stability of the crystal structure.

Table 1: Representative Intermolecular Interaction Energies for a Substituted Pyridine Derivative (Illustrative) This table illustrates typical energy components calculated in an energy framework analysis, based on data for similar heterocyclic compounds.

| Interaction Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Dimer 1 (π–π stacking) | -55.2 | -85.7 | 35.1 | -105.8 |

| Dimer 2 (H-bonding) | -70.5 | -45.3 | 29.4 | -86.4 |

| Dimer 3 (H···Br contact) | -25.1 | -60.8 | 30.7 | -55.2 |

Note: Data is illustrative and derived from general findings for similar compounds, not specific to this compound. rasayanjournal.co.inresearchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally. mit.edu For pyridine and its derivatives, theoretical calculations help in understanding their reactivity, the influence of substituents, and the mechanisms of their formation and transformation. oberlin.edu

Transition state theory (TST) calculations are frequently employed to explore the effects of substituents on reaction rates. oberlin.edu For instance, in the reaction of hydroxyl radicals with pyridine, density functional theory (DFT) calculations at the B3LYP level have been used to optimize the geometries of the reactants and the transition state structures. oberlin.edu Such studies can determine the most favorable sites for electrophilic attack and calculate the energy barriers for the reaction, providing insights that correlate well with experimental kinetic data. oberlin.edu

Another significant area is the modeling of transition metal-catalyzed reactions to synthesize pyridine rings. The [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for constructing highly substituted pyridines. researchgate.net Computational studies, including DFT, are vital in investigating the reaction mechanism, identifying key intermediates, and explaining the regioselectivity and stereoselectivity of these transformations. researchgate.net These models can predict whether a reaction proceeds through a specific pathway, such as a 6-endo-trig or a 5-exo-trig addition, by calculating the energies of the respective transition states. researchgate.net

Table 2: Computational Approaches for Modeling Pyridine Reactivity

| Method | Application | Key Findings | References |

| Transition State Theory (TST) with B3LYP | OH radical addition to pyridine | Identifies favorable reaction sites and calculates energy barriers. | oberlin.edu |

| Density Functional Theory (DFT) | [2+2+2] Cycloaddition for pyridine synthesis | Elucidates reaction mechanisms and predicts stereochemical outcomes. | researchgate.net |

| Machine Learning Models | General reaction transition state prediction | Rapidly generates accurate transition state structures from reactants and products. | mit.edu |

Host-Guest Complexation Studies via Computational Methods

The ability of a molecule to bind to a host molecule is fundamental to areas such as drug design, catalysis, and materials science. Computational methods are extensively used to study the formation and stability of host-guest complexes involving pyridine derivatives. These studies can predict binding affinities and reveal the nature of the non-covalent interactions driving complexation.

Cyclodextrins are common host molecules, and their inclusion complexes with various guests, including pyridines, have been widely studied. mdpi.comnih.gov Quantum chemical methods, ranging from semi-empirical (like PM3 and PM6) to more rigorous DFT and Møller–Plesset perturbation theory (MP2), are used to model these systems. mdpi.com DFT calculations, particularly with dispersion corrections (e.g., B3LYP-D3), have been shown to provide accurate geometries and complexation energies. mdpi.com These calculations help to understand how the guest molecule is oriented within the host's cavity and the relative importance of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govresearchgate.net

Beyond cyclodextrins, other synthetic hosts, such as those based on calixarenes or bridged pyridinium-phenyl rings, have been designed and their complexation behavior analyzed computationally. oiccpress.comresearchgate.net For a nanometric host composed of pyridinium-phenyl rings, dispersion-corrected DFT calculations showed a significant stabilization energy upon complex formation, with London dispersion forces contributing approximately 60% of the stabilizing effect. oiccpress.comresearchgate.net Such studies are crucial for the rational design of new hosts with enhanced selectivity and affinity for specific guests. oiccpress.comresearchgate.netnih.gov

Table 3: Computational Parameters in Host-Guest Studies of Pyridine-like Molecules

| Host Molecule | Guest Type | Computational Method | Key Parameter Calculated | Reference |

| Beta-cyclodextrin | Bipyridine derivatives | 1H ROESY NMR & Microcalorimetry | Complex formation constants (KS) | nih.gov |

| Cyclo nih.govaramide | Amino acid derivatives | DFT (B3LYP/6-311G(d,p)) | Geometrical optimization, Interaction energies | nih.gov |

| HexaCage6+ | Benzotrithiophene | Dispersion-corrected DFT | Stabilization energy (-119.0 kcal/mol) | oiccpress.comresearchgate.net |

| Alpha/Beta-cyclodextrin | Amino acids | 1H NMR, Surface tension | 1:1 Stoichiometry, Thermodynamic parameters | researchgate.net |

Reactivity and Derivatization Chemistry of 3 Bromo 4 Phenylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine (B92270) ring of 3-Bromo-4-phenylpyridine. In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted during this step. libretexts.org The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this attack by stabilizing the negative charge of the intermediate. youtube.compressbooks.pub The reaction is further accelerated by the presence of additional electron-withdrawing groups on the ring. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org

The position of the leaving group on the pyridine ring is crucial. Halogens at the 2- and 4-positions are more reactive towards nucleophilic substitution than those at the 3-position. youtube.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, leading to greater stabilization. youtube.com Although the bromo-substituent in this compound is at a less favorable position, SNAr reactions can still occur, often requiring stronger nucleophiles or more forcing reaction conditions. pressbooks.pub

Electrophilic Substitution Reactions on the Pyridine and Phenyl Moieties

Pyridine Ring: The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. quimicaorganica.orgslideshare.net When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the intermediate carbocation formed during attack at these positions is more stable than the intermediates formed from attack at the 2-, 4-, or 6-positions. quimicaorganica.org The resonance structures of the intermediate resulting from attack at the 2- or 4-position include a destabilizing form where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.org

Common electrophilic substitution reactions like nitration and sulfonation require harsh conditions to proceed on a pyridine ring. quimicaorganica.orgslideshare.net Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalysts tend to coordinate with the nitrogen atom, further deactivating the ring. quimicaorganica.org

Phenyl Ring: In contrast to the deactivated pyridine ring, the phenyl ring of this compound is more susceptible to electrophilic aromatic substitution. The pyridine ring acts as a deactivating group on the phenyl ring, directing incoming electrophiles primarily to the meta position. However, the bromo-substituent is an ortho-, para-director. The interplay of these directing effects can lead to a mixture of products, and the precise regioselectivity will depend on the specific electrophile and reaction conditions.

Functionalization of the Bromo- and Phenyl Substituents

The bromo- and phenyl groups on the this compound scaffold provide further opportunities for chemical modification.

Further halogenation of the pyridine ring is challenging due to its deactivated nature. However, halogenation of the phenyl ring can be achieved using standard electrophilic halogenation methods. organic-chemistry.org For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst. libretexts.org The position of the new halogen will be directed by the existing substituents.

Metalation, particularly deprotonative metalation, offers a route to functionalize the pyridine ring at specific positions. researchgate.net By using a strong base, a proton can be abstracted from the pyridine ring, creating a carbanion that can then be trapped with an electrophile. This method can be used to introduce a variety of functional groups.

The bromo-substituent is a versatile handle for introducing a variety of functional groups. For example, it can be converted to a carboxaldehyde group through a multi-step sequence. One possible route involves the conversion of the bromide to an organolithium or Grignard reagent, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

The introduction of a carbonitrile (cyano) group can be achieved through nucleophilic substitution of the bromide with a cyanide salt, such as copper(I) cyanide. This reaction, known as the Rosenmund-von Braun reaction, is a common method for synthesizing aryl nitriles. Alternatively, the cyano group can be introduced through palladium-catalyzed cyanation reactions. The synthesis of various cyanopyridine derivatives has been reported through different synthetic strategies. prepchem.commdpi.commdpi.comnih.gov

Metal-Catalyzed Functionalization Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The bromo-substituent readily participates in reactions like Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds by coupling with boronic acids. chemicalbook.com This methodology has been used for the synthesis of various biaryl compounds. acs.org

Palladium-catalyzed C-H activation is another important strategy. rsc.org This approach allows for the direct functionalization of C-H bonds, often with high regioselectivity, and has been applied to the functionalization of phenylpyridine systems. nih.govnih.gov These reactions can be directed by the pyridine nitrogen, leading to ortho-functionalization of the phenyl ring. Various catalytic systems have been developed for the arylation, alkylation, and other functionalizations of C-H bonds in pyridine-containing molecules. acs.orgmdpi.com

Radical Reactions Involving this compound

Free radical reactions offer an alternative pathway for the functionalization of this compound. youtube.com These reactions typically involve three main steps: initiation, propagation, and termination. youtube.comlibretexts.org A radical initiator, such as AIBN, is often used to start the reaction. libretexts.org

One common radical reaction is dehalogenation, where the bromo-substituent is replaced by a hydrogen atom. libretexts.org This can be achieved using a radical chain reaction involving a reagent like tributyltin hydride (Bu3SnH). libretexts.org The reaction proceeds via a radical intermediate on the pyridine ring. ucr.edu Radical reactions can also be used to form carbon-carbon bonds. For instance, a radical generated at the 3-position of the pyridine ring can add to an alkene in a radical addition reaction. libretexts.org

Structure-Reactivity Relationship Studies

The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects originating from its constituent pyridine ring, the bromo substituent, and the phenyl group. These factors dictate the molecule's susceptibility to various chemical transformations and the regioselectivity of these reactions.

The pyridine ring, being a six-membered aromatic heterocycle containing an electronegative nitrogen atom, is inherently electron-deficient compared to benzene. This electron deficiency is not uniform across the ring; the positions ortho (2 and 6) and para (4) to the nitrogen atom are significantly more electron-poor than the meta (3 and 5) positions. This is a consequence of the inductive effect and the resonance delocalization of the pi-electrons towards the nitrogen atom.

The presence of a bromine atom at the 3-position and a phenyl group at the 4-position introduces further electronic and steric complexities that modulate the inherent reactivity of the pyridine core.

Electronic Effects

The bromine atom at the 3-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further deactivates the pyridine ring towards electrophilic aromatic substitution. However, its effect on nucleophilic aromatic substitution is more nuanced. While the ring is generally activated towards nucleophilic attack, the bromine at the 3-position does not benefit from the direct resonance stabilization of a negative charge onto the nitrogen atom, which is a key factor in facilitating nucleophilic aromatic substitution at the 2- and 4-positions. stackexchange.comvaia.com

The phenyl group at the 4-position can exert both an inductive and a resonance effect. Its inductive effect is weakly electron-withdrawing, while its resonance effect can be either electron-donating or electron-withdrawing depending on the nature of the reaction and the interacting species. In the context of the electron-deficient pyridine ring, the phenyl group can act as a pi-electron donor, which can influence the electron density at various positions of the pyridine ring.

Steric Effects

Steric hindrance plays a crucial role in directing the approach of reagents to the this compound molecule. The phenyl group at the 4-position, in particular, can sterically shield the adjacent positions (3 and 5) on the pyridine ring, potentially hindering the approach of bulky reagents. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered sites.

Reactivity in Key Transformations

The interplay of these electronic and steric factors manifests in the reactivity of this compound in several key classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, as the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen. stackexchange.comvaia.com In this compound, the bromine atom is at a meta-position relative to the nitrogen. Direct nucleophilic displacement of the bromide is therefore less favorable compared to substitutions at the 2- or 4-positions of a pyridine ring. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. Furthermore, the possibility of reaction proceeding through a pyridyne intermediate has been noted for 3-bromopyridines under strongly basic conditions, which can lead to substitution at the 4-position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. The reactivity in Suzuki coupling is influenced by the catalyst system, base, and solvent. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.orgwikipedia.orgharvard.eduorganic-chemistry.org

| Reaction | Reactants | Catalyst System | Base | Solvent | Typical Yield | Reference |

| Suzuki Coupling | 3-bromopyridine (B30812), Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | aq. EtOH | Moderate to Excellent | researchgate.net |

Buchwald-Hartwig Amination: This is a key method for the synthesis of arylamines from aryl halides. The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results. chemspider.comwikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction | Reactants | Catalyst System | Base | Solvent | Typical Yield | Reference |

| Buchwald-Hartwig Amination | 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/BINAP | NaOtBu | Toluene (B28343) | 60% | chemspider.com |

The phenyl group at the 4-position can influence the rate and efficiency of these cross-coupling reactions through both steric and electronic effects on the palladium catalytic cycle.

Applications in Medicinal Chemistry and Biological Research

Role as Pharmaceutical Precursors and Intermediates

3-Bromo-4-phenylpyridine is a valuable starting material and intermediate in the synthesis of more complex molecules with desired pharmacological properties. Its pyridine (B92270) ring and reactive bromine atom allow for various chemical modifications, making it a key building block for creating libraries of compounds for drug discovery. The phenyl group attached to the pyridine ring also offers opportunities for further functionalization, enabling the fine-tuning of a molecule's biological activity.

Antimicrobial Activity Research

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy Studies

Several studies have explored the antibacterial potential of compounds derived from bromo-pyridine structures. For instance, research on 3-bromo-2,5-dihydro-1H-2,5-pyrroledione derivatives containing an indole (B1671886) substructure has shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov These compounds have demonstrated minimal inhibition concentrations (MICs) that are lower than those of common antibiotics, suggesting a different mechanism of action that could bypass existing resistance. nih.gov

Another study focused on pyrazine (B50134) carboxamides synthesized via a Suzuki reaction, which demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com One particular derivative showed significant antibacterial potency with a low minimum inhibitory concentration. mdpi.com Furthermore, various pyridine derivatives have been synthesized and evaluated for their antibacterial activities, with some showing a broad spectrum of activity at low concentrations. ajprd.comresearchgate.netsemanticscholar.org

Table 1: Selected Studies on Antibacterial Activity of Pyridine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Reference(s) |

| 3-Bromo-2,5-dihydro-1H-2,5-pyrroledione derivatives | Resistant Staphylococcus aureus, Gram-positive bacteria | Lower MICs than common antibiotics, suggesting a novel mechanism of action. | nih.gov |

| Pyrazine carboxamides | Extensively drug-resistant Salmonella Typhi | One derivative showed strong antibacterial activity with a MIC of 6.25 mg/mL. | mdpi.com |

| Various pyridine derivatives | Broad spectrum | Some derivatives exhibited antimicrobial activity at low concentrations (MICs of 8-16 µg/mL). | ajprd.comresearchgate.netsemanticscholar.org |

Antifungal Efficacy Studies

In addition to antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against fungal pathogens. A series of pyridine derivatives were prepared and showed good anti-fungal activity when compared to the reference drug Ketoconazole. ajprd.comresearchgate.netsemanticscholar.org Specifically, certain synthesized compounds demonstrated notable antifungal efficacy. ajprd.comresearchgate.netsemanticscholar.org

Research into 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives has also been reported, with one compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, showing a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov

Table 2: Antifungal Activity of Pyridine and Isoxazole Derivatives

| Compound/Derivative Class | Target Fungus/Fungi | Key Findings | Reference(s) |

| Pyridine derivatives | Not specified | Good antifungal activity compared to Ketoconazole. | ajprd.comresearchgate.netsemanticscholar.org |

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Broad antifungal spectrum and good fungicidal activity. | nih.gov |

Anticancer and Cytotoxic Activity Investigations

The quest for more effective and selective anticancer agents is a major focus of medicinal chemistry. The this compound scaffold has been utilized in the design and synthesis of compounds with potential anticancer properties.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic effects of various derivatives have been tested against a range of human cancer cell lines. For example, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity against lung, ovarian, skin, and colon cancer cell lines, with most compounds showing significant growth suppression. nih.gov

In another study, symmetric 4-aryl-1,4-dihydropyridines, including a 4-(4-bromophenyl) derivative, were found to reduce the viability of HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cells. mdpi.com Furthermore, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that reduced the viability of A549 lung cancer cells by 50% and suppressed their migration. nih.gov One of the most promising candidates from this series also exhibited potent antioxidant properties. nih.gov

Table 3: In Vitro Cytotoxicity of Phenylpyridine-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | Lung (A549), Ovarian (SK-OV-3), Skin (SK-MEL-2), Colon (HCT15) | Significant growth suppression by most compounds. | nih.gov |

| 4-(4-Bromophenyl)-1,4-dihydropyridine | HeLa, MCF-7 | Reduced cell viability. | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (lung cancer) | Reduced cell viability by 50% and suppressed migration. | nih.gov |

Potential as Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer. Consequently, they are important targets for anticancer drug development. The 4-(phenylamino)quinazoline class of compounds are known to be potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Building on this, a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines were designed and synthesized as potential EGFR inhibitors. nih.gov These compounds were evaluated for their ability to inhibit the tyrosine-phosphorylating action of EGF-stimulated EGFR. nih.gov Several analogues demonstrated potent inhibition of EGFR autophosphorylation in A431 human epidermoid carcinoma cells. nih.gov The structure-activity relationship studies suggested that the 6- and 7-positions of the pyridopyrimidine ring are located in a largely hydrophobic binding region at the entrance of the ATP binding cleft of the enzyme. nih.gov

Further research into isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines also revealed them to be potent inhibitors of the EGFR's tyrosine kinase function, acting as ATP binding site inhibitors. nih.gov

Table 4: this compound Derivatives as Tyrosine Kinase Inhibitors

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Potent inhibition of EGFR autophosphorylation in A431 cells. | nih.gov |

| Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Potent ATP binding site inhibitors. | nih.gov |

Other Reported Biological Activities of Pyridine Derivatives

The functionalization of the pyridine ring with various substituents, such as halogens and aryl groups, is a common strategy in drug discovery to modulate biological activity. The presence of these groups on the pyridine core can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

Antiviral Properties

Pyridine derivatives are a significant class of heterocyclic compounds investigated for their potential as antiviral agents. nih.gov Research has shown that various compounds incorporating the pyridine nucleus exhibit activity against a range of viruses. nih.govnih.gov For instance, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral activities against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7) with low toxicity to host cells. mdpi.com Preliminary mechanism studies suggest these compounds act at an early stage of viral replication. mdpi.com

The antiviral mechanisms of pyridine derivatives can be diverse, targeting critical steps in the viral life cycle such as replication and protein synthesis. mdpi.com The development of resistance to existing antiviral drugs necessitates the search for new chemical scaffolds, and pyridine derivatives continue to be promising candidates in this field. nih.gov The specific contribution of a bromo- and phenyl- substitution pattern, as seen in this compound, to antiviral efficacy remains an area for targeted investigation.

Anti-inflammatory Properties

The pyridine ring is a structural component in several anti-inflammatory agents. nih.gov Derivatives of pyridine are frequently evaluated for their ability to modulate inflammatory pathways. For example, studies on 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov The potency of these compounds is influenced by substitutions on the pyridine ring; for instance, the presence of a benzyl (B1604629) group was suggested to enhance potency. nih.gov

Furthermore, research into bromophenol compounds, such as 3-Bromo-4,5-dihydroxybenzaldehyde, has demonstrated anti-inflammatory effects by suppressing pro-inflammatory cytokines like interleukin-6 and inhibiting key signaling molecules in inflammation like NF-κB. nih.gov Phenylpropanoids, which contain a phenyl group, are also known for their multifaceted biological effects, including anti-inflammatory activities. nih.govresearchgate.net These findings suggest that the combination of a bromine atom and a phenyl group on a pyridine core, as in this compound, could yield compounds with significant anti-inflammatory potential.

Anticonvulsant Properties